Antibacterial Potency: Berninamycin A vs. Thiostrepton and Nosiheptide Against Bacillus subtilis
Berninamycin A exhibits a minimum inhibitory concentration (MIC) of 6.3 μM against Bacillus subtilis, which is approximately 12.6-fold higher (less potent) than thiostrepton (0.5 μM) and 6.3-fold higher than nosiheptide (1.0 μM) in the same assay system [1]. This lower potency is offset by berninamycin A's distinct lack of proteasome inhibition and unique macrocyclic structure, making it a more selective tool for ribosomal studies without confounding proteasome-related cytotoxicity.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 6.3 μM |
| Comparator Or Baseline | Thiostrepton: 0.5 μM; Nosiheptide: 1.0 μM |
| Quantified Difference | 12.6-fold less potent than thiostrepton; 6.3-fold less potent than nosiheptide |
| Conditions | Bacillus subtilis, broth microdilution assay |
Why This Matters
Users requiring a thiopeptide with moderate antibacterial potency but reduced off-target proteasome inhibition should select berninamycin A over thiostrepton or nosiheptide.
- [1] Malcolmson SJ, Young TS, Ruby JG, Skewes-Cox P, Walsh CT. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds. Proc Natl Acad Sci U S A. 2013 May 21;110(21):8483-8. (Berninamycin MIC data) and Bagley MC, Dale JW, Merritt EA, Xiong X. Thiopeptide antibiotics. Chem Rev. 2005;105(2):685-714. (Thiostrepton/Nosiheptide MIC data). View Source
